molecular formula C23H17NO5 B14572995 2-Benzoyl-4-(4-nitrophenyl)-1-phenylbutane-1,4-dione CAS No. 61668-25-5

2-Benzoyl-4-(4-nitrophenyl)-1-phenylbutane-1,4-dione

Cat. No.: B14572995
CAS No.: 61668-25-5
M. Wt: 387.4 g/mol
InChI Key: ALRNKQIRJHDJFX-UHFFFAOYSA-N
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Description

2-Benzoyl-4-(4-nitrophenyl)-1-phenylbutane-1,4-dione is a complex organic compound known for its unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-4-(4-nitrophenyl)-1-phenylbutane-1,4-dione typically involves multi-step processes, including alkylation and nitration reactions. For instance, the synthesis of related compounds such as N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide involves precise control over reaction parameters to achieve high yields. Similar synthetic strategies can be applied to the target compound, emphasizing the need for careful optimization of reaction conditions.

Industrial Production Methods: Industrial production of such complex organic compounds often requires scalable and efficient methods. The synthesis of related compounds involves multi-step processes, including alkylation and nitration reactions. These methods can be adapted for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-4-(4-nitrophenyl)-1-phenylbutane-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of nitro, benzoyl, and phenyl groups contributes to its reactivity and interaction with other chemicals.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium acetate, catalytic amounts of acids or bases, and other specific reagents depending on the desired transformation. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

2-Benzoyl-4-(4-nitrophenyl)-1-phenylbutane-1,4-dione has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it can be used as a precursor for the synthesis of bioactive compounds and pharmaceuticals. Additionally, its unique structural features make it valuable in industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-(4-nitrophenyl)-1-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The presence of nitro, benzoyl, and phenyl groups allows it to participate in various chemical reactions, influencing its biological activity and reactivity

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Benzoyl-4-(4-nitrophenyl)-1-phenylbutane-1,4-dione include N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide and N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide. These compounds share structural similarities and exhibit comparable reactivity and chemical behavior.

Uniqueness: Its structural features make it distinct from other similar compounds, providing unique opportunities for scientific research and industrial applications.

Properties

CAS No.

61668-25-5

Molecular Formula

C23H17NO5

Molecular Weight

387.4 g/mol

IUPAC Name

2-benzoyl-4-(4-nitrophenyl)-1-phenylbutane-1,4-dione

InChI

InChI=1S/C23H17NO5/c25-21(16-11-13-19(14-12-16)24(28)29)15-20(22(26)17-7-3-1-4-8-17)23(27)18-9-5-2-6-10-18/h1-14,20H,15H2

InChI Key

ALRNKQIRJHDJFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origin of Product

United States

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